(Azepan-1-ylmethyl)(morpholin-4-ylmethyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Azepan-1-ylmethyl)(morpholin-4-ylmethyl)phosphinic acid is a complex organic compound that features both azepane and morpholine rings attached to a phosphinic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Azepan-1-ylmethyl)(morpholin-4-ylmethyl)phosphinic acid typically involves the reaction of azepane and morpholine derivatives with a phosphinic acid precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems can help in controlling the reaction parameters precisely, ensuring the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(Azepan-1-ylmethyl)(morpholin-4-ylmethyl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction could produce phosphinic acid derivatives with altered functional groups.
Scientific Research Applications
(Azepan-1-ylmethyl)(morpholin-4-ylmethyl)phosphinic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of (Azepan-1-ylmethyl)(morpholin-4-ylmethyl)phosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (Azepan-1-ylmethyl)(morpholin-4-ylmethyl)phosphonic acid
- (Azepan-1-ylmethyl)(morpholin-4-ylmethyl)phosphinic ester
- (Azepan-1-ylmethyl)(morpholin-4-ylmethyl)phosphine oxide
Uniqueness
(Azepan-1-ylmethyl)(morpholin-4-ylmethyl)phosphinic acid is unique due to the presence of both azepane and morpholine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H25N2O3P |
---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
azepan-1-ylmethyl(morpholin-4-ylmethyl)phosphinic acid |
InChI |
InChI=1S/C12H25N2O3P/c15-18(16,12-14-7-9-17-10-8-14)11-13-5-3-1-2-4-6-13/h1-12H2,(H,15,16) |
InChI Key |
ZIIVKWZSYILOCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CP(=O)(CN2CCOCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.